molecular formula C23H32O2 B12671891 17beta-(Cyclopentyloxy)estra-1,3,5(10)-trien-3-ol CAS No. 85391-72-6

17beta-(Cyclopentyloxy)estra-1,3,5(10)-trien-3-ol

Cat. No.: B12671891
CAS No.: 85391-72-6
M. Wt: 340.5 g/mol
InChI Key: WKZKZQHUIXPPDM-VROINQGHSA-N
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Description

EINECS 286-829-0, also known by its chemical name 17β-(cyclopentyloxy)estra-1,3,5(10)-trien-3-ol, is a compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound has the molecular formula C23H32O2 and is recognized for its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17β-(cyclopentyloxy)estra-1,3,5(10)-trien-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the cyclopentyloxy group. The reaction conditions, including temperature and pressure, are carefully monitored to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include multiple steps such as purification, crystallization, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

17β-(cyclopentyloxy)estra-1,3,5(10)-trien-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and pressures.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted derivatives of the original compound. These products are often used as intermediates in further chemical synthesis.

Scientific Research Applications

17β-(cyclopentyloxy)estra-1,3,5(10)-trien-3-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with cellular receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in hormone-related treatments.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 17β-(cyclopentyloxy)estra-1,3,5(10)-trien-3-ol involves its interaction with specific molecular targets in biological systems. The compound binds to receptors and modulates their activity, leading to various physiological effects. The pathways involved in its action include hormone signaling and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 17β-(cyclopentyloxy)estra-1,3,5(10)-trien-3-ol include other estrogens and estrogen derivatives such as estradiol, estrone, and estriol. These compounds share a similar core structure but differ in their functional groups and specific properties.

Uniqueness

What sets 17β-(cyclopentyloxy)estra-1,3,5(10)-trien-3-ol apart is its unique cyclopentyloxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these unique properties are desired.

Properties

CAS No.

85391-72-6

Molecular Formula

C23H32O2

Molecular Weight

340.5 g/mol

IUPAC Name

(8R,9S,13S,14S,17S)-17-cyclopentyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C23H32O2/c1-23-13-12-19-18-9-7-16(24)14-15(18)6-8-20(19)21(23)10-11-22(23)25-17-4-2-3-5-17/h7,9,14,17,19-22,24H,2-6,8,10-13H2,1H3/t19-,20-,21+,22+,23+/m1/s1

InChI Key

WKZKZQHUIXPPDM-VROINQGHSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC4CCCC4)CCC5=C3C=CC(=C5)O

Canonical SMILES

CC12CCC3C(C1CCC2OC4CCCC4)CCC5=C3C=CC(=C5)O

Origin of Product

United States

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